N'-cyclopentyl-N-(2,2-dimethoxyethyl)ethanediamide
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Overview
Description
N’-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide is an organic compound with the molecular formula C12H22N2O4. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a cyclopentyl group and a 2,2-dimethoxyethyl group attached to an oxamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide typically involves the reaction of cyclopentylamine with 2,2-dimethoxyacetaldehyde in the presence of an oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
Formation of Intermediate: Cyclopentylamine reacts with 2,2-dimethoxyacetaldehyde to form an imine intermediate.
Oxamide Formation: The imine intermediate is then treated with oxalyl chloride to yield N’-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide.
Industrial Production Methods
Industrial production of N’-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional oxygen functionalities, while reduction may produce amines.
Scientific Research Applications
N’-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-N’-(2,2-dimethoxyethyl)oxamide
- N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide
- Oxamide
Uniqueness
N’-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide is unique due to its specific structural features, such as the cyclopentyl and 2,2-dimethoxyethyl groups. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
N'-cyclopentyl-N-(2,2-dimethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-16-9(17-2)7-12-10(14)11(15)13-8-5-3-4-6-8/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQASIHSNTHKAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1CCCC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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